Cobicistat-d8

LC-MS/MS Bioanalysis Internal Standard

Cobicistat-d8 (CAS 2699607-48-0) resolves the critical bioanalytical challenge of matrix-effect variability in cobicistat LC-MS/MS quantification. As the deuterated internal standard, it co-elutes identically with the target analyte to normalize ion suppression-a performance guarantee that non-deuterated analogs or structural surrogates cannot provide. • Ensures accurate PK parameter determination (Cmax, AUC, t½) and validated method compliance for regulated bioanalysis. • Essential for ANDA submissions, API release testing, and ICH-compliant QC workflows in commercial production. • Supplied with comprehensive characterization data; immediate global dispatch available.

Molecular Formula C40H53N7O5S2
Molecular Weight 784.1 g/mol
Cat. No. B8075481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCobicistat-d8
Molecular FormulaC40H53N7O5S2
Molecular Weight784.1 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5
InChIInChI=1S/C40H53N7O5S2/c1-29(2)38-43-34(27-53-38)25-46(3)39(49)45-36(16-17-47-18-20-51-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)52-26-35-24-41-28-54-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t32-,33-,36+/m1/s1/i18D2,19D2,20D2,21D2
InChIKeyZCIGNRJZKPOIKD-OZLZWQNVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cobicistat-d8 LC-MS Analytical Standard


Cobicistat-d8 (CAS 2699607-48-0), also known as GS-9350-d8, is a deuterated analog of the HIV pharmacokinetic enhancer cobicistat . As an isotopically labeled compound, its primary utility lies in serving as an internal standard (IS) for the precise quantification of non-deuterated cobicistat using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. Its core mechanism is based on stable isotope dilution analysis, where its nearly identical physicochemical properties to the target analyte, combined with a distinct mass shift (Δm/z = +8), ensure co-elution and accurate mass spectrometric differentiation [1].

Workflow Stable isotope dilution LC-MS/MS bioanalysis
Role Deuterated internal standard (ISTD) for cobicistat
Key attribute +8 Da mass shift with co-elution

Cobicistat-d8 Substitution Pitfalls


The use of Cobicistat-d8 cannot be substituted with non-deuterated cobicistat, structural analogs, or even other deuterated internal standards due to the strict analytical requirements of stable isotope dilution LC-MS/MS [1]. The primary risk of substitution is severe analytical inaccuracy from differential ion suppression or matrix effects [2]. Only Cobicistat-d8, with its identical structure and near-identical retention time to cobicistat, can perfectly co-elute to normalize for these matrix effects, which is a performance characteristic that structurally different analogs (e.g., darunavir-d4) cannot guarantee [1]. Furthermore, substituting it with a non-labeled internal standard compromises the fundamental principle of isotope dilution, leading to significant quantification errors and failed method validation in regulated bioanalysis [2].

Non-deuterated cobicistat
Lacks the required mass shift; may cause ion suppression bias without matrix-effect correction.
Structural analogs (e.g., darunavir-d4)
Different chromatographic retention and ionization behavior may not normalize matrix effects.
Other deuterated internal standards
Mismatched retention time and extraction recovery can compromise isotope dilution accuracy.

Cobicistat-d8 Differentiation Evidence


Mass Spectrometric Differentiation from Cobicistat

Cobicistat-d8 provides a clear and quantifiable mass shift of +8 Da (Δm/z = +8) compared to unlabeled cobicistat, which is the fundamental requirement for its use as an internal standard in mass spectrometry [1]. This mass difference is due to the substitution of eight hydrogen atoms with deuterium in the morpholine ring, resulting in a molecular formula of C40H45D8N7O5S2 and a monoisotopic mass of 783.405 Da, versus 775.349 Da for unlabeled cobicistat .

Mass shift
Head-to-head
+8.056 Da
Supports specific MS differentiation
Requires HRMS or LC-MS/MS
LC-MS/MS Bioanalysis Internal Standard

Selectivity Profile Against CYP Isoforms

While Cobicistat-d8 is primarily an analytical standard, its parent compound, cobicistat, demonstrates a high degree of selectivity for the CYP3A isoform over other major CYP isoforms, a key differentiator from other pharmacokinetic boosters like ritonavir . This selectivity is quantified by IC50 values: cobicistat exhibits an IC50 range of 30-285 nM for CYP3A, while showing an IC50 of >25 µM for CYP1A2, 2C8, 2C9, and 2C19 .

CYP selectivity
Class-level
IC50 30–285 nM vs >25 µM
Reported CYP3A selectivity context
Parent compound data; verify in assay
CYP450 Drug-Drug Interaction Pharmacoenhancer

Regulatory-Grade Characterization

Cobicistat-d8 from reputable vendors is supplied with comprehensive characterization data compliant with regulatory guidelines, which is a critical differentiator from generic or non-certified analogs [1]. This includes detailed Certificates of Analysis (COA) and analytical data that support its use in Abbreviated New Drug Application (ANDA) submissions and during commercial production quality control (QC) .

Characterization
Data to verify
COA with regulatory-grade documentation
Supports method validation documentation review
Vendor-specific characterization package
Method Validation Regulatory Compliance Quality Control

Certified Purity and Stability

Cobicistat-d8 analytical standards are certified to a high purity level, typically ≥98%, which is crucial for the accuracy of quantitative methods . This purity is rigorously confirmed using multiple orthogonal analytical techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) [1]. In contrast, custom-synthesized or non-certified materials may exhibit batch-to-batch variability and lower purity, introducing significant error into calibration curves.

Purity
Reported
≥98%
Supports calibration accuracy
Batch-specific CoA review required
Purity Analysis Stability Standardization

Traceability to Pharmacopeial Standards

Certain vendors offer Cobicistat-d8 with traceability to higher-order pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP) [1]. This traceability chain establishes a direct link between the laboratory's measurement and an internationally recognized reference point, providing a defensible and auditable quality assurance framework that is not available with generic or untraceable standards .

Traceability
Context-dependent
USP/EP reference linkage available
Supports metrological traceability context
Confirm vendor metrological policy
Pharmacopeia Traceability Quality Assurance

Cobicistat-d8 Application Scenarios


Validated Bioanalytical Method Development

Cobicistat-d8 is the definitive internal standard for developing and validating robust LC-MS/MS methods to quantify cobicistat in biological matrices (plasma, serum, tissue) [1]. Its use ensures accurate and precise measurement of drug concentrations over time, which is fundamental for determining pharmacokinetic (PK) parameters such as Cmax, Tmax, AUC, and half-life in clinical or preclinical studies of cobicistat-boosted antiretroviral regimens [2].

Pharmaceutical Quality Control

Pharmaceutical manufacturers utilize Cobicistat-d8 as a high-purity reference standard in QC laboratories for the release testing of cobicistat active pharmaceutical ingredient (API) and finished drug products (e.g., Tybost® tablets) [1]. It is essential for assay and impurity profiling to ensure batch-to-batch consistency and compliance with ICH and pharmacopeial specifications, which is a prerequisite for ANDA submissions and commercial production [1].

Clinical Drug-Drug Interaction Studies

In clinical pharmacology studies investigating potential DDIs, Cobicistat-d8 enables the precise quantification of plasma cobicistat concentrations when co-administered with other medications [1]. Accurate measurement is critical for understanding cobicistat's role as a CYP3A4 inhibitor and its impact on the exposure of co-administered drugs, a key safety and efficacy consideration for HIV treatment regimens [2].

Forensic and Clinical Toxicology Confirmation

Forensic and clinical toxicology laboratories employ Cobicistat-d8 as an internal standard in confirmatory LC-MS/MS assays for the detection and quantification of cobicistat in human specimens (e.g., blood, urine) [1]. The use of a deuterated IS provides the high level of specificity and accuracy required for medico-legal or clinical diagnostic reporting, distinguishing cobicistat from other compounds and ensuring reliable quantitative results [1].

Application
Selection Property
Validation Focus
Bioanalytical method development
Co-elution and matrix-effect correction
Accuracy and precision in research matrices
Pharmaceutical QC testing
Certified purity and characterization data
Batch consistency and impurity profiling review
Drug-drug interaction research
CYP3A-mediated interaction context
Plasma exposure-model validation
Confirmatory bioanalysis (forensic research)
Specificity and mass differentiation
Reliable quantification in complex human specimens

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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